1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Description
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Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)7-8-12-5-3-9(10)4-6-12/h9H,3-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYRNUFWKGIZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926219-84-3 | |
| Record name | 1-[2-(dimethylamino)ethyl]piperidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Definitive Guide to the Structural Elucidation of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Abstract
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedures. Instead, it offers a narrative grounded in practical expertise, detailing not only the "how" but, more critically, the "why" behind each experimental choice and data interpretation. We will systematically dissect the molecule using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each step is designed to be a self-validating component of the overall analytical workflow, ensuring the highest degree of confidence in the final structural assignment.
Introduction: Understanding the Molecule
This compound is a diamine featuring a piperidine core, a primary amine at the 4-position, and a dimethylaminoethyl substituent on the piperidine nitrogen. Its structural complexity, with multiple nitrogen environments and a flexible piperidine ring, makes it an excellent case study for a multi-technique approach to structure elucidation. The presence of both primary and tertiary amines suggests potential applications in medicinal chemistry, where such functional groups are pivotal for biological activity and pharmacokinetic properties. A definitive structural confirmation is the foundational step for any further research or development involving this compound.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Mass Spectrometry: The First Look at Molecular Identity
Mass spectrometry provides the initial, crucial confirmation of the compound's molecular weight and elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected over standard-resolution MS to obtain the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental formula, a critical first step in structure validation.
Expected Results: The molecular formula is C₉H₂₂N₄. The expected exact mass for the protonated molecule [C₉H₂₃N₄]⁺ would be calculated and compared against the experimental value. A mass accuracy within 5 ppm provides high confidence in the proposed formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Causality of Choice: Tandem MS (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions provide vital information about the connectivity of the molecule.[1][2] By selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can map out the structural subunits.
Predicted Fragmentation Pathway: The fragmentation of aliphatic amines is a well-understood process.[3][4] Cleavage is expected to occur at bonds beta to the nitrogen atoms, leading to characteristic neutral losses and fragment ions.
Figure 2: Predicted major fragmentation pathways for this compound in MS/MS.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry (MS1): Acquire full scan spectra in positive ion mode from m/z 50 to 500.
-
Tandem Mass Spectrometry (MS2): Perform data-dependent acquisition, selecting the most intense ion from the MS1 scan for fragmentation by CID with a normalized collision energy of 20-40 eV.
Infrared Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Choice: This technique is ideal for confirming the presence of N-H bonds in the primary amine and C-H bonds, and for verifying the absence of other functional groups (like carbonyls or hydroxyls).
Expected Spectral Features:
-
N-H Stretching: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[5][6]
-
C-H Stretching: Aliphatic C-H stretches will be visible just below 3000 cm⁻¹.
-
N-H Bending: A characteristic bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[5]
-
C-N Stretching: Aliphatic C-N stretching vibrations will appear in the fingerprint region, typically between 1020-1250 cm⁻¹.[5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine |
| C-H Stretch | 2850 - 2960 | Aliphatic CH₂, CH₃ |
| N-H Bend | 1580 - 1650 | Primary Amine |
| C-N Stretch | 1020 - 1250 | Aliphatic Amine |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹, co-adding 16 scans for a good signal-to-noise ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for an unambiguous assignment of all protons and carbons.[8][9][10]
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum reveals the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-4 | ~2.7 | m | 1H | Methine proton adjacent to NH₂ |
| H-2, H-6 (axial) | ~2.0 | t | 2H | Piperidine protons adjacent to N, axial |
| H-2, H-6 (equatorial) | ~2.8 | d | 2H | Piperidine protons adjacent to N, equatorial |
| H-3, H-5 (axial) | ~1.4 | q | 2H | Piperidine protons, axial |
| H-3, H-5 (equatorial) | ~1.8 | d | 2H | Piperidine protons, equatorial |
| N-CH₂-CH₂-N | ~2.5 | t | 2H | Ethyl protons adjacent to piperidine N |
| N-CH₂-CH₂-N | ~2.4 | t | 2H | Ethyl protons adjacent to N(CH₃)₂ |
| N(CH₃)₂ | ~2.2 | s | 6H | Dimethylamino group |
| NH₂ | ~1.5 | br s | 2H | Primary amine protons (exchangeable) |
¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Assignment | Predicted δ (ppm) | DEPT-135 | Rationale |
| C-4 | ~50 | CH (up) | Carbon bearing the primary amine |
| C-2, C-6 | ~54 | CH₂ (down) | Piperidine carbons adjacent to N |
| C-3, C-5 | ~35 | CH₂ (down) | Piperidine carbons |
| N-C H₂-CH₂-N | ~58 | CH₂ (down) | Ethyl carbon adjacent to piperidine N |
| N-CH₂-C H₂-N | ~57 | CH₂ (down) | Ethyl carbon adjacent to N(CH₃)₂ |
| N(CH₃)₂ | ~45 | CH₃ (up) | Dimethylamino carbons |
2D NMR: Connecting the Pieces
Causality of Choice: 2D NMR experiments are essential to connect the protons and carbons identified in the 1D spectra, thereby building the molecular structure piece by piece.[11][12]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing the proton network within the piperidine ring and along the ethyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the different fragments of the molecule, such as linking the ethyl group to the piperidine nitrogen and the dimethylamino group to the ethyl chain.
Figure 3: Workflow for the integrated structure elucidation process.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire a standard proton spectrum with 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024 scans.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon types.
-
2D Experiments: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in both dimensions to resolve all correlations.
Synthesis and Conclusion: The Final Confirmation
By systematically integrating the data from MS, FT-IR, and a full suite of NMR experiments, a definitive structure for this compound can be confidently assigned. The molecular formula is established by HRMS. FT-IR confirms the presence of the primary amine and aliphatic nature. 1D and 2D NMR experiments provide the complete bonding framework, allowing for the unambiguous placement of every atom in the structure. Each piece of data cross-validates the others, leading to a robust and trustworthy structural elucidation. This guide has outlined not just the methods, but the scientific rationale that underpins a rigorous and defensible structural characterization, providing a template for researchers tackling similar analytical challenges.
References
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PubChem. 1-(2-Phenylethyl)piperidin-4-amine. [Link]
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PubMed. Use of Liquid Chromatography--Tandem Mass Spectrometry to Quantify and Confirm the Fentanyl Metabolite N-[1-(2-Phenethy-4-Piperidinyl)] Maloanilinic Acid in Equine Urine for Doping Control. [Link]
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ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
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Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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ResearchGate. Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations. [Link]
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A Technical Guide to 1-[2-(Dimethylamino)ethyl]piperidin-4-amine: Synthesis, Characterization, and Prospective Pharmacological Evaluation
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of FDA-approved therapeutics.[1][2] Its conformational flexibility and the synthetic tractability of its nitrogen atom allow for the precise tuning of physicochemical and pharmacological properties.[3] This guide focuses on a specific, yet underexplored, derivative: 1-[2-(Dimethylamino)ethyl]piperidin-4-amine . While direct literature on this compound is sparse, a systematic analysis of its constituent structural motifs—the piperidine-4-amine core and the N-substituted 2-(dimethylamino)ethyl side chain—provides a robust framework for predicting its chemical behavior, devising a viable synthetic strategy, and hypothesizing its potential as a novel therapeutic agent.
This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It is designed not as a review of existing data, but as a scientifically-grounded roadmap for the synthesis, characterization, and investigation of this promising molecule. We will delve into the causality behind proposed experimental choices, providing detailed protocols and a logical framework to validate the compound's potential.
Structural Deconstruction
The target molecule can be dissected into two key pharmacophoric components:
-
The Piperidine-4-amine Scaffold: A six-membered saturated heterocycle with a primary amine at the 4-position. This core provides a rigid, three-dimensional structure and a key site for hydrogen bonding interactions.
-
The 1-[2-(Dimethylamino)ethyl] Substituent: A flexible side chain attached to the piperidine nitrogen. This group contains a tertiary amine, which is expected to be protonated at physiological pH, imparting increased water solubility and the potential for ionic interactions with biological targets.
By understanding the established roles of these components in medicinal chemistry, we can construct a compelling hypothesis for the compound's overall profile.
Rationale for Scientific Interest
The Versatility of the Piperidine-4-amine Scaffold
The piperidine-4-amine scaffold is a well-established building block in drug discovery. Its derivatives have been investigated for a wide range of biological activities, including but not limited to, antiviral (specifically as Hepatitis C virus assembly inhibitors), analgesic (as µ-opioid receptor agonists), and as ligands for various G-protein coupled receptors (GPCRs) like dopamine receptors.[4][5][6] The primary amine at the C-4 position serves as a crucial handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to probe interactions with target proteins.
The Pharmacological Significance of the 2-(Dimethylamino)ethyl Moiety
The 2-(dimethylamino)ethyl group is a common feature in numerous clinically successful drugs. This moiety often acts as a "pharmacophoric element" responsible for key interactions or as a modulator of pharmacokinetic properties.
-
Antihistamines: Many first-generation H1-antihistamines (e.g., diphenhydramine, chlorpheniramine) feature a dimethylaminoethyl or related moiety. This group is critical for binding to the histamine H1 receptor.
-
Antipsychotics and Antidepressants: Drugs like triflupromazine and desvenlafaxine incorporate a dimethylamine group, which often contributes to their interaction with dopamine and serotonin receptors or transporters.[7]
-
Improved Physicochemical Properties: The tertiary amine in this side chain has a pKa that ensures it is protonated and positively charged at physiological pH. This cationic nature generally enhances aqueous solubility, a desirable property for drug candidates.
-
Antimicrobial Potential: Cationic polymers, such as those based on poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), exhibit significant antibacterial activity.[8][9] This activity is attributed to the electrostatic interaction between the positively charged polymer and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[9] It is plausible that a small molecule featuring this cationic group could exhibit similar properties.
The combination of the proven piperidine-4-amine scaffold with the pharmacologically significant 2-(dimethylamino)ethyl group presents a logical and compelling starting point for a drug discovery program.
Proposed Synthesis and Characterization
A robust and efficient synthesis is paramount for any research program. We propose a straightforward, two-step synthetic route starting from commercially available materials. The primary strategy involves the N-alkylation of piperidin-4-amine via nucleophilic substitution.
Proposed Synthetic Pathway
A highly plausible route involves the direct alkylation of piperidin-4-amine with 2-chloro-N,N-dimethylethanamine. This approach is direct and utilizes readily available starting materials.
Caption: Proposed synthesis via N-alkylation.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound hydrochloride.
Materials and Reagents:
-
Piperidin-4-amine (1.0 eq)
-
2-Chloro-N,N-dimethylethanamine hydrochloride (1.05 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
2M HCl in Diethyl Ether
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1 M concentration relative to the limiting reagent).
-
Reagent Addition: Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.05 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Purification: Purify the crude product using silica gel column chromatography, eluting with a gradient of DCM/Methanol (with 1% triethylamine to prevent streaking).
-
Salt Formation:
-
Dissolve the purified free base in a minimal amount of DCM or diethyl ether.
-
Cool the solution in an ice bath and add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final dihydrochloride salt.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Predicted Physicochemical and Pharmacokinetic Profile
A preliminary in-silico assessment can guide further development by predicting key drug-like properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~185.31 g/mol | Calculated from the chemical formula (C₁₀H₂₃N₃). Falls well within Lipinski's Rule of Five (<500). |
| pKa | Two primary basic centers: pKa₁ ~9.5-10.5 (piperidine N), pKa₂ ~9.0-10.0 (primary amine), pKa₃ ~8.5-9.5 (tertiary amine). | The piperidine and side-chain amines are strongly basic. The primary amine at C4 is also basic. The molecule will be predominantly positively charged at physiological pH (7.4). |
| LogP (Octanol/Water) | ~0.5 - 1.5 | The alkyl nature of the scaffold is balanced by the three polar amine groups. This suggests moderate lipophilicity and good aqueous solubility, especially in its salt form. |
| Aqueous Solubility | High, especially as a hydrochloride salt. | The presence of three ionizable amine groups will lead to excellent solubility in aqueous media, which is favorable for oral or parenteral administration. |
| ADME Profile | A: Likely good oral absorption due to high solubility and moderate size. D: Potential for distribution into the CNS due to the piperidine scaffold, though the cationic nature might limit passive diffusion across the blood-brain barrier. M: Potential for N-dealkylation or oxidation by cytochrome P450 enzymes. E: Likely renal excretion. | The structural features are common in orally bioavailable drugs. The potential for CNS penetration would need to be experimentally verified. |
Hypothesized Pharmacological Profile and Prospective Applications
Based on the structural analysis, we can propose several primary hypotheses for the biological activity of this compound.
Caption: Hypothesized targets and applications.
Histamine H1 Receptor Antagonism
Hypothesis: The molecule will act as an antagonist at the histamine H1 receptor due to the presence of the 2-(dimethylamino)ethyl moiety, a classic pharmacophore for H1 antihistamines. Rationale: This substructure is known to be critical for the activity of many first-generation antihistamines. The piperidine-4-amine core can be viewed as a constrained scaffold that presents this key side chain for receptor interaction. Proposed Validation: An in-vitro radioligand binding assay using membranes from cells expressing the human H1 receptor and a radiolabeled antagonist (e.g., [³H]-mepyramine).
Antimicrobial Activity
Hypothesis: The compound will exhibit broad-spectrum antibacterial activity. Rationale: The molecule will be poly-cationic at physiological pH. This positive charge can facilitate electrostatic interactions with the negatively charged components of bacterial cell walls (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria), leading to membrane disruption and bactericidal effects.[9] Proposed Validation: A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
Proposed Biological Evaluation Protocols
The following protocols provide a starting point for validating the primary pharmacological hypotheses.
Protocol 1: Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human histamine H1 receptor.
Caption: Workflow for H1 receptor binding assay.
Procedure:
-
Plate Preparation: Add assay buffer, [³H]-mepyramine (final concentration ~1 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to a 96-well plate.
-
Membrane Addition: Add cell membranes expressing the recombinant human histamine H1 receptor to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound radioligand from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Add scintillation cocktail to each well of the dried filter plate and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a bacterial strain.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
While this compound is not a well-documented compound, a thorough analysis of its structural components provides a strong foundation for a targeted research and development program. The combination of the versatile piperidine-4-amine scaffold with the pharmacologically active 2-(dimethylamino)ethyl moiety suggests a high probability of discovering novel biological activity. The proposed synthetic route is efficient and scalable, and the outlined biological assays provide a clear path to testing the primary hypotheses related to antihistaminic and antimicrobial effects. This guide offers a logical, evidence-based framework to unlock the potential of this intriguing molecule, demonstrating how fundamental principles of medicinal chemistry can be applied to navigate the frontiers of drug discovery.
References
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DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]
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Mac, N. N., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 61(15), 6560-6573. Retrieved from [Link]
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Wikipedia. (n.d.). Psilocybin. Retrieved from [Link]
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YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
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Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 193-200. Retrieved from [Link]
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Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 205-209. Retrieved from [Link]
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DeKorver, K. A., et al. (2007). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Organic Process Research & Development, 11(4), 785-788. Retrieved from [Link]
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Ovenden, S. P. B., et al. (2021). Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Forensic Science International, 320, 110698. Retrieved from [Link]
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Gahlot, S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry. Retrieved from [Link]
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Kruk, T., et al. (2023). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. International Journal of Molecular Sciences, 24(18), 14339. Retrieved from [Link]
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Olewnik-Kruszkowska, E., et al. (2022). Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. Polymers, 14(3), 432. Retrieved from [Link]
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Casimiro, M. H., et al. (2013). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. The Journal of Supercritical Fluids, 84, 134-142. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]
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Chen, Q.-S., et al. (2020). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2(03), e113-e126. Retrieved from [Link]
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Gosecka, M., et al. (2020). Nanolayers of Poly(N,N′-Dimethylaminoethyl Methacrylate) with a Star Topology and Their Antibacterial Activity. International Journal of Molecular Sciences, 21(2), 586. Retrieved from [Link]
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Nadeem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(11), 1047-1064. Retrieved from [Link]
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Lee, J., et al. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 54(1), 47-49. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for 1-[2-(Dimethylamino)ethyl]piperidin-4-amine in Synthetic Chemistry and Drug Discovery
Introduction: Unlocking the Potential of a Versatile Diamine Scaffold
In the landscape of modern medicinal chemistry, the piperidine heterocycle stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives are found in over twenty classes of drugs, targeting a wide array of conditions from cancer to neurodegenerative disorders.[2][3] Within this privileged class of compounds, 1-[2-(Dimethylamino)ethyl]piperidin-4-amine emerges as a particularly valuable, yet underexplored, building block. Its structure is characterized by two key reactive centers: a primary amine at the 4-position of the piperidine ring and a tertiary dimethylamino group on the N1-substituent. This dual-functionality offers a unique handle for chemists to introduce molecular diversity and fine-tune physicochemical properties, making it an attractive starting point for the synthesis of novel therapeutic agents.[4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will delve into its chemical properties and present detailed, field-proven protocols for its use as a synthetic intermediate. The methodologies described herein are designed to be robust and adaptable, serving as a foundational blueprint for your research endeavors.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its effective and safe use. The table below summarizes the key computed physicochemical properties for a close structural analog, N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine, which provides a reasonable estimation for the title compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₃N₃ | [5] |
| Molecular Weight | 185.31 g/mol | [5] |
| XLogP3-AA | 0.4 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Topological Polar Surface Area | 18.5 Ų | [5] |
Handling and Storage: this compound is an amine and should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. The compound is expected to be corrosive and may cause skin burns and eye damage. Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Core Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The primary amine at the C4 position is a nucleophilic center that can readily participate in a variety of classical organic reactions to build new carbon-nitrogen bonds.
Diagram: Synthetic Utility of the Piperidin-4-amine Core
Caption: Key synthetic pathways originating from the primary amine of the title compound.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key synthetic transformations involving this compound. These are foundational procedures that can be adapted for a wide range of substrates.
Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling
The formation of an amide bond is one of the most fundamental and widely used reactions in medicinal chemistry. This protocol details the coupling of this compound with a carboxylic acid using a standard carbodiimide coupling agent.
Rationale: This reaction is crucial for introducing a wide variety of substituents, which can modulate the biological activity and pharmacokinetic properties of the resulting molecule. The choice of EDC/Oxyma is a common and effective method for minimizing side reactions and ensuring high yields.[6]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., Benzoic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In an oven-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC-HCl (1.0 eq) to the stirred solution. Allow the activation to proceed for 15-20 minutes at 0 °C.
-
Amine Addition: Add this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.0 eq).
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).[6]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acyl piperidine derivative.
Diagram: Amide Coupling Workflow
Caption: Step-by-step workflow for the synthesis of N-acyl piperidine derivatives.
Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is widely used to introduce alkyl groups onto a primary or secondary amine. This protocol describes the reaction of this compound with an aldehyde or ketone.
Rationale: This reaction is a cornerstone of library synthesis due to the vast commercial availability of aldehydes and ketones. It allows for the systematic exploration of the chemical space around the piperidine core. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation, as it does not readily reduce the starting carbonyl compound.[8]
Materials:
-
This compound
-
Aldehyde or ketone of interest (e.g., 4-Fluorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid (glacial)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or DCM, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be mindful of potential gas evolution.
-
Reaction Progression: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol/DCM, often with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired N-alkylated product.
Applications in Drug Discovery: A Scaffold for Diverse Targets
The this compound scaffold and its derivatives are relevant to several areas of drug discovery. The piperidine moiety is a common feature in ligands for central nervous system (CNS) targets, and the dual amine functionality allows for the creation of compounds with diverse pharmacological profiles.
-
CNS Receptor Ligands: Derivatives of 4-aminopiperidine have been explored as ligands for a variety of CNS receptors, including sigma (σ) receptors and muscarinic acetylcholine receptors (mAChR).[9][10] The N-substituent plays a critical role in determining receptor affinity and selectivity.
-
Kinase Inhibitors: The piperidine ring can serve as a solvent-exposed moiety to improve the solubility and pharmacokinetic properties of kinase inhibitors.[9] The primary amine provides a convenient attachment point for fragments that bind within the ATP-binding pocket of various kinases.
-
Anti-inflammatory Agents: Benzimidazole derivatives attached to a piperidine ring have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11]
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its dual amine functionality provides a versatile platform for generating libraries of complex molecules with diverse biological activities. The protocols detailed in this guide offer a robust starting point for researchers to harness the synthetic potential of this scaffold. By providing a clear rationale and step-by-step instructions, we aim to empower scientists to accelerate their research and development programs.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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PubChem. (n.d.). N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Application Note: Development of In Vitro Assays for 1-[2-(Dimethylamino)ethyl]piperidin-4-amine, a Novel Piperidine Derivative
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a robust in vitro assay cascade for characterizing novel compounds bearing the piperidine scaffold, using 1-[2-(Dimethylamino)ethyl]piperidin-4-amine as a representative molecule. The piperidine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Structural analysis of the title compound, particularly the N-substituted dimethylaminoethyl moiety, suggests a high probability of interaction with histamine receptors.[3][4] Therefore, we propose a scientifically-grounded strategy focused on the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR) of significant therapeutic interest.[5][6] This guide details a two-tiered assay approach: a primary radioligand binding assay to determine target affinity and a secondary cell-based functional assay to elucidate the compound's mechanism of action (agonist vs. antagonist). Protocols are designed with self-validating principles and adhere to industry best practices for assay development and validation.[7][8]
Introduction: Rationale and Assay Strategy
The piperidine ring is a cornerstone of modern pharmacology, integral to drugs targeting a wide array of biological systems.[1] The specific compound, this compound, possesses structural motifs common to antagonists of the Histamine H1 Receptor, a Gq-coupled GPCR involved in allergic reactions and other physiological processes.[3][4] A logical and efficient approach to characterizing such a compound in vitro involves a sequential assay cascade.
Our proposed strategy is as follows:
-
Target Affinity Determination: Quantify the direct interaction between the compound and the human H1R. A competitive radioligand binding assay is the gold standard for this, providing a robust measure of the compound's binding affinity (Kᵢ).[9]
-
Functional Characterization: Determine the functional consequence of this binding. Does the compound activate the receptor (agonism) or block the action of the endogenous ligand, histamine (antagonism)? As H1R activation leads to the accumulation of the second messenger inositol monophosphate (IP1), a highly sensitive Homogeneous Time-Resolved FRET (HTRF) assay will be employed to measure this downstream event.[10][11][12]
This tiered approach ensures that resource-intensive functional studies are performed on compounds with confirmed target engagement, representing an efficient drug discovery workflow.
Tier 1: H1R Radioligand Competition Binding Assay
This assay quantifies the affinity of the test compound for the human H1R by measuring its ability to compete with a known high-affinity radioligand, [³H]-mepyramine, for binding to the receptor.
Scientific Principle
The assay relies on the principle of competitive inhibition. A constant concentration of [³H]-mepyramine is incubated with a cell membrane preparation expressing the H1R. In the presence of a competing unlabeled ligand (the test compound), the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which can then be used to calculate the binding affinity constant (Kᵢ).
Detailed Protocol: Competitive Binding
Materials:
-
Cell Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human Histamine H1 Receptor.
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO.
-
Non-Specific Binding (NSB) Control: Mianserin (10 µM final concentration).[9]
-
Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail: A suitable cocktail for liquid scintillation counting.
-
Instrumentation: Liquid Scintillation Counter.
Workflow Diagram:
Caption: Workflow for the H1R competitive radioligand binding assay.
Step-by-Step Procedure:
-
Compound Preparation: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 10 pM) in the assay buffer.
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-mepyramine, 50 µL vehicle (e.g., 0.1% DMSO).
-
Non-Specific Binding (NSB): 50 µL 10 µM Mianserin, 50 µL [³H]-mepyramine, 50 µL vehicle.
-
Test Compound: 50 µL assay buffer, 50 µL [³H]-mepyramine, 50 µL of each test compound dilution.
-
-
Initiate Reaction: Add 50 µL of the homogenized hH1R membrane preparation to all wells to start the binding reaction. The final concentration of [³H]-mepyramine should be approximately at its Kₑ value for the H1R.
-
Incubation: Incubate the plate for 4 hours at 25°C with gentle shaking.[9]
-
Harvesting: Rapidly aspirate the contents of the plate through the pre-soaked GF/C filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add 200 µL of scintillation cocktail to each well, and count the retained radioactivity in a liquid scintillation counter.
Tier 2: HTRF® IP1 Functional Assay
This assay determines whether the test compound acts as an antagonist or agonist at the H1R by measuring the accumulation of a downstream second messenger, IP1.
Scientific Principle
The Histamine H1 receptor is a Gαq-coupled GPCR.[12] Ligand binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). IP₃ is rapidly metabolized into a series of inositol phosphates, including the more stable metabolite, inositol monophosphate (IP1). The HTRF IP1 assay is a competitive immunoassay that uses FRET between a Europium cryptate (donor) conjugated to an anti-IP1 antibody and d2-labeled IP1 (acceptor).[11][13] IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody. High cellular IP1 levels lead to a decrease in FRET signal, which is measured as a ratio of the acceptor and donor emission signals.[14]
Signaling Pathway Diagram:
Caption: Simplified H1R Gq signaling pathway leading to IP1 accumulation.
Detailed Protocol: HTRF® IP1 Antagonist Mode
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Histamine H1 Receptor.
-
Assay Kit: HTRF IP1 Assay Kit (containing IP1-d2, Anti-IP1 Cryptate, and lysis buffer).
-
Agonist: Histamine.
-
Test Compound: this compound.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) with serum.
-
Assay Plate: White, low-volume 384-well plate.
-
Instrumentation: HTRF-compatible microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed the hH1R-expressing cells into a 384-well plate at an optimized density and allow them to adhere overnight.
-
Compound Preparation (Antagonist Mode):
-
Prepare serial dilutions of the test compound in the stimulation buffer provided with the kit.
-
Prepare a stock of Histamine at a concentration corresponding to its EC₈₀ (determined previously, see Assay Validation).
-
-
Cell Stimulation:
-
Remove the cell culture medium from the plate.
-
Add 5 µL of the test compound dilutions (or vehicle for control wells) to the cells.
-
Incubate for 15-30 minutes at 37°C. This is the pre-incubation step.
-
Add 5 µL of the EC₈₀ concentration of Histamine to all wells except the basal control wells (which receive buffer only).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the IP1-d2 reagent prepared in lysis buffer to all wells.
-
Add 5 µL of the Anti-IP1 Cryptate reagent prepared in lysis buffer to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
Assay Validation: Ensuring Trustworthiness
To ensure the reliability and reproducibility of the assays, a thorough validation process is critical.[15] Key validation parameters should be assessed according to regulatory guidelines.[7][8][16]
Key Validation Parameters
| Parameter | Binding Assay Validation Step | Functional Assay Validation Step | Acceptance Criteria (Example) |
| Specificity | Test against a panel of other GPCRs to ensure selective binding. | Confirm response is blocked by a known selective H1R antagonist. | >100-fold selectivity over related receptors. |
| Agonist EC₅₀ | N/A | Determine the concentration-response curve for Histamine. | EC₅₀ value consistent with literature reports. |
| Antagonist IC₅₀ | Determine the concentration-response curve for the test compound. | Determine the concentration-response curve for the test compound against a fixed (EC₈₀) concentration of Histamine. | A clear sigmoidal dose-response curve. |
| Assay Window | Calculate the ratio of Total Binding CPM to Non-Specific Binding CPM. | Calculate the ratio of the signal at max Histamine concentration to the basal signal. | S/B > 5 for binding; S/B > 3 for functional. |
| Z'-Factor | Assess the separation between Total Binding and NSB controls. | Assess the separation between max signal and basal signal controls. | Z' > 0.5 for a robust high-throughput assay. |
| Precision | Determine intra- and inter-assay variability (CV%) for IC₅₀ values. | Determine intra- and inter-assay variability (CV%) for IC₅₀/EC₅₀ values. | CV < 20%. |
Data Analysis and Interpretation
Binding Assay Data
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Calculate Kᵢ: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₑ)) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Functional Assay Data
-
Calculate HTRF Ratio: HTRF Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate Percent Response (Antagonist Mode): % Response = 100 * (RatioSample - RatioBasal) / (RatioMax - RatioBasal)
-
Determine IC₅₀: Plot % Response versus the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀.
Example Data Table:
| Compound | Binding Kᵢ (nM) | Functional IC₅₀ (nM) | Mechanism of Action |
| Mianserin (Control) | 1.5 | 3.2 | Antagonist/Inverse Agonist |
| Histamine (Control) | N/A | EC₅₀ = 50 nM | Agonist |
| 1-[2-(...)-amine | 25.3 | 45.8 | Antagonist |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the in vitro characterization of this compound. By employing a sequential cascade of a high-affinity radioligand binding assay followed by a robust HTRF-based functional assay, researchers can efficiently determine the compound's affinity for the Histamine H1 Receptor and elucidate its functional activity as an antagonist. The inclusion of rigorous validation steps ensures that the generated data is reliable, reproducible, and suitable for advancing promising compounds in the drug discovery pipeline.
References
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). FDA. [Link]
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Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. (1996). PubMed. [Link]
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Recent progress in assays for GPCR drug discovery. (2020). Acta Pharmaceutica Sinica B. [Link]
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Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2012). PubMed. [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. (2020). Methods in Cell Biology. [Link]
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G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (2014). NIH. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (2021). PMC - NIH. [Link]
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Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. (2021). ACS Publications. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2023). MDPI. [Link]
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N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. PubChem - NIH. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. [Link]
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GPCR-targeted Assay | GPCRs Bioassay Service. ProBio CDMO. [Link]
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Assay Validation Guidelines. Ofni Systems. [Link]
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dependent Assays for Functional Characterization of Histamine Receptors and Ligands. (2020). Publikationsserver der Universität Regensburg. [Link]
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HTRF technology on Microplate Readers. (2020). BMG Labtech. [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2012). PubMed Central. [Link]
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Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]
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Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. (1990). PubMed. [Link]
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(PDF) Piperidine nucleus in the field of drug discovery. (2022). ResearchGate. [Link]
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HTRF Ligand Binding Assay for the Chemokine Receptor CXCR4. (2022). Agilent. [Link]
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Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2022). PMC - PubMed Central. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. (2014). gmp-compliance.org. [Link]
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Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC - NIH. [Link]
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Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]
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Binding of histamine to the H1 receptor—a molecular dynamics study. (2019). ResearchGate. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. (2026). Journal of the American Chemical Society. [Link]
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Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI. [Link]
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FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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N-phenyl-1-(2-phenylethyl)-4-piperidinamine. PubChem. [Link]890]([Link])
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1-[2-(Dimethylamino)ethyl]piperidin-4-amine for in vivo animal studies
An Application Note and In Vivo Protocol Framework for 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Authored by a Senior Application Scientist
Disclaimer: The following document provides a detailed, albeit predictive, framework for the in vivo application of this compound. As of the date of this publication, specific in vivo studies on this molecule are not extensively reported in publicly accessible literature. The protocols and mechanistic hypotheses presented herein are synthesized from established research on structurally analogous compounds. This guide is intended for preclinical researchers and drug development professionals to inform the rational design of initial in vivo studies.
Introduction: Unveiling the Potential of a Novel Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a versatile template for targeting a wide array of biological receptors. The compound this compound combines several key pharmacophoric features:
-
A 4-aminopiperidine core , a motif found in potent opioid receptor modulators and other CNS-active agents.[1]
-
A 1-position N,N-dimethylaminoethyl substituent , a side chain prevalent in histamine H1 receptor antagonists and compounds with anticholinergic properties.[2]
The convergence of these structural elements suggests that this compound could possess a unique pharmacological profile, potentially acting as a modulator of histaminic, opioidergic, or other receptor systems. This application note provides a comprehensive guide for researchers to initiate the preclinical in vivo evaluation of this compound, from initial formulation and dose-range finding to specific disease model testing.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the compound's physicochemical properties is the bedrock of a successful in vivo study.
| Property | Predicted Value / Consideration | Rationale & Implication |
| Molecular Formula | C9H21N3 | - |
| Molecular Weight | 171.28 g/mol | Influences molar concentration calculations for dosing solutions. |
| pKa | Predicted to have two basic centers (piperidine N and dimethylamino N). The piperidine amine will likely have a pKa ~9-10, and the tertiary amine ~8-9. | The compound will be protonated and highly water-soluble at physiological pH. This suggests that formulation in simple aqueous vehicles is feasible. Salt formation (e.g., with HCl or citrate) can improve stability and handling. |
| Solubility | Predicted to be high in aqueous solutions, especially under acidic to neutral pH. | For in vivo use, solubility in standard vehicles like saline, phosphate-buffered saline (PBS), or water for injection should be confirmed. For oral dosing, solubility in simulated gastric and intestinal fluids may be relevant. |
| Stability | Potential for oxidation at the amine positions. | Store the solid compound under inert gas if possible, protected from light. Solutions should be freshly prepared. Stability in the dosing vehicle at the intended concentration and storage conditions (e.g., 4°C, room temperature) should be validated. |
Postulated Mechanisms of Action and Potential Therapeutic Applications
Based on its structural motifs, we can postulate several primary mechanisms of action to guide the selection of appropriate in vivo models.
Histamine H1 Receptor Antagonism
The N,N-dimethylaminoethyl group is a classic feature of first-generation antihistamines (e.g., diphenhydramine). It is plausible that this compound could act as an H1 receptor antagonist.
-
Potential Application: Allergic conditions (e.g., allergic rhinitis, urticaria), pruritus.
-
In Vivo Models:
-
Histamine-induced paw edema in mice/rats.
-
Ovalbumin-induced passive cutaneous anaphylaxis (PCA) in rats.[2]
-
Compound 48/80-induced systemic anaphylaxis in mice.
-
Opioid Receptor Modulation
The 4-aminopiperidine scaffold is a core component of potent opioid analgesics, including fentanyl and its analogues.[3][4] While lacking the N-phenylpropanamide group of classical fentanyls, the core structure could still exhibit affinity for mu (µ), delta (δ), or kappa (κ) opioid receptors.
-
Potential Application: Analgesia (acute and chronic pain).
-
In Vivo Models:
-
Acute Nociceptive Pain: Hot plate test, tail-flick test in mice/rats.
-
Inflammatory Pain: Formalin test, carrageenan-induced paw edema in rats.
-
Neuropathic Pain: Chronic constriction injury (CCI) model, spared nerve injury (SNI) model in rats.
-
General In Vivo Experimental Workflow
The following diagram outlines a universal workflow for the initial in vivo characterization of this compound.
Caption: General workflow for in vivo evaluation of a novel compound.
Detailed Experimental Protocols
These protocols are templates and must be adapted based on the specific research question and institutional guidelines (IACUC).
Protocol: Compound Formulation for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound suitable for parenteral administration.
Rationale: As a basic amine, the compound is expected to be water-soluble, especially when converted to a salt. A simple saline vehicle is often the first choice to minimize confounding effects.
Materials:
-
This compound (purity >98%)
-
Sterile 0.9% Sodium Chloride (Saline)
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile water for injection
-
pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for the desired stock concentration (e.g., 10 mg/mL). Account for the mass of the counter-ion if using a pre-formed salt.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the calculated mass of the compound to a sterile vial.
-
Add approximately 80% of the final volume of sterile saline.
-
Vortex or sonicate gently to aid dissolution.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is highly basic, adjust to a physiologically compatible pH (e.g., 6.5-7.4) by adding sterile 1 M HCl dropwise. This converts the free base to its hydrochloride salt in situ, improving stability and physiological tolerance.
-
Final Volume: Add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Storage: Store the dosing solution at 4°C, protected from light. Prepare fresh solutions weekly or validate stability for longer storage.
Protocol: Acute Toxicity and Maximum Tolerated Dose (MTD) Study
Objective: To determine the single-dose safety profile and identify the MTD of the compound in the chosen animal model (e.g., Swiss Webster mice).
Rationale: The MTD is crucial for designing subsequent efficacy studies. It establishes the upper limit of dosing before unacceptable toxicity occurs.
Procedure:
-
Animal Model: Use healthy, young adult mice (e.g., 8-10 weeks old), with an equal number of males and females.
-
Dose Escalation:
-
Group 1: Vehicle control (e.g., saline, IP)
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
Group 5: 300 mg/kg
-
(Use n=3-5 animals per group).
-
-
Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., intraperitoneal, IP).
-
Observation:
-
Continuously monitor animals for the first 4 hours post-dose for signs of acute toxicity (e.g., sedation, hyperactivity, seizures, ataxia, respiratory distress, mortality).
-
Continue monitoring daily for 7-14 days for delayed toxicity, changes in body weight, food/water intake, and general appearance.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 10% reduction in body weight and induces no overt signs of toxicity that would interfere with behavioral assessments.
Protocol: Efficacy Evaluation in a Hot Plate Analgesia Model
Objective: To assess the potential antinociceptive effects of the compound against thermal pain.
Rationale: The hot plate test is a standard model for evaluating centrally-acting analgesics, particularly those with a potential opioid mechanism.
Procedure:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize rats to the testing room and handling for at least 3 days. On the test day, acclimate them to the hot plate apparatus (turned off).
-
Baseline Measurement:
-
Set the hot plate temperature to a constant, non-damaging temperature (e.g., 55 ± 0.5°C).
-
Place each rat on the hot plate and measure the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping).
-
Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.
-
Exclude animals with a baseline latency outside of a pre-defined range (e.g., 5-15 seconds).
-
-
Grouping and Dosing (n=8-10 per group):
-
Group 1: Vehicle control (saline, IP)
-
Group 2: Positive control (e.g., Morphine, 5 mg/kg, SC)
-
Group 3: Compound, Dose 1 (e.g., 3 mg/kg, IP)
-
Group 4: Compound, Dose 2 (e.g., 10 mg/kg, IP)
-
Group 5: Compound, Dose 3 (e.g., 30 mg/kg, IP)
-
-
Post-Dose Testing: Measure the hot plate latency at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Analyze the data using a two-way ANOVA (Treatment x Time) followed by a post-hoc test (e.g., Dunnett's or Bonferroni's) to compare compound-treated groups to the vehicle control.
-
Concluding Remarks for the Investigator
The compound this compound represents an intriguing chemical entity at the crossroads of several pharmacologically active classes. The lack of direct published data necessitates a careful, stepwise approach to its in vivo characterization. The protocols and conceptual frameworks provided here offer a robust starting point. Researchers are strongly encouraged to begin with comprehensive safety and tolerability studies before proceeding to efficacy models. The selection of specific models should be guided by initial in vitro screening data (e.g., receptor binding assays) if available. Through systematic investigation, the true therapeutic potential of this novel scaffold can be elucidated.
References
- Tejani-Butt, S.M., Luthin, G.R., Wolfe, B.B., et al. N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors. Life Sci. 47(10), 841-848 (1990).
-
Yardley, J.P., Husbands, G.E., Stack, G., et al. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. J. Med. Chem. 34(1), 107-112 (1991). Available at: [Link]
-
Van Bever, W.F., Niemegeers, C.J., Schellekens, K.H., & Janssen, P.A. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Arzneimittelforschung 26(8), 1548-1551 (1976). Available at: [Link]
-
PubChem Compound Summary for CID 133486, N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
Jones, P., Griffin, A.M., Gawell, L., et al. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorg. Med. Chem. Lett. 19(21), 5994-5998 (2009). Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Risk Assessment Report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). (2017). Available at: [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Org. Prep. Proced. Int. 40(2), 213-217 (2008).
-
Koptev, A.A., Zhuravlev, A.V., Vasilev, D.S., et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Int. J. Mol. Sci. 23(19), 11579 (2022). Available at: [Link]
Sources
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- 2. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for the Investigation of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine in Cell Culture
A Hypothetical Framework for Target Identification and Functional Characterization
Senior Application Scientist Note: The following document provides a detailed, albeit hypothetical, framework for the investigation of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine in cell culture. As of the date of this publication, there is a notable absence of published literature detailing the specific biological activity and cellular applications of this compound. Therefore, the subsequent protocols and mechanistic discussions are predicated on the analysis of structurally related piperidine derivatives with known pharmacological profiles. This guide is intended to serve as a comprehensive starting point for researchers to systematically explore the potential bioactivity of this molecule, rather than a reflection of established applications.
Introduction and Rationale
This compound is a small molecule featuring a central piperidine scaffold, a structural motif prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring system is a key component in molecules targeting the central nervous system (CNS), including ligands for G protein-coupled receptors (GPCRs) and ion channels. Analysis of structurally analogous compounds suggests that this compound may exhibit activity at several potential targets, including but not limited to sigma-1 (σ1) receptors, dopamine transporters, or histamine receptors. The N-alkylated piperidine core is a common feature in ligands for these targets, and the dimethylaminoethyl side chain can influence receptor affinity and selectivity.
Derivatives of the N-alkyl-4-aminomethylpiperidine scaffold have demonstrated significant affinity and selectivity for the σ1 receptor, a unique ligand-regulated molecular chaperone in the endoplasmic reticulum.[1] Modulation of the σ1 receptor is a promising therapeutic strategy for a variety of neurodegenerative and psychiatric disorders.[1] Furthermore, the piperidin-4-yl moiety has been integrated into potent and selective inhibitors of Protein Kinase B (Akt), a crucial node in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]
Given these precedents, a primary hypothesis for the biological activity of this compound is its potential role as a modulator of σ1 receptors. This application note will, therefore, focus on a hypothetical workflow to investigate this compound as a potential σ1 receptor agonist or antagonist in a cell culture setting.
Compound Handling and Preparation
Prior to initiating any cell-based assays, it is imperative to understand the physicochemical properties and safe handling procedures for this compound.
Safety Precautions
Based on data for structurally similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
Stock Solution Preparation
The solubility of piperidine derivatives can vary. It is recommended to first attempt to dissolve the compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 100 mM). If solubility in DMSO is limited, other organic solvents such as ethanol may be tested. For final application in cell culture, the concentration of the organic solvent should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Table 1: Recommended Stock Solution and Dilution Parameters
| Parameter | Recommendation |
| Primary Solvent | Cell Culture-Grade DMSO |
| Stock Concentration | 10 mM - 100 mM |
| Storage of Stock | -20°C, protected from light |
| Working Dilutions | Prepare fresh in serum-free cell culture medium |
| Final Solvent Conc. | ≤ 0.1% (v/v) in final culture volume |
Hypothetical Mechanism of Action: σ1 Receptor Modulation
The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. Ligand binding to the σ1 receptor can either have an agonistic or antagonistic effect, leading to distinct downstream cellular consequences.
Figure 1: Hypothetical signaling pathway of this compound as a σ1 receptor modulator.
Experimental Protocols for Functional Characterization
The following is a step-by-step experimental workflow designed to first assess the cytotoxicity of the compound and then to investigate its potential interaction with and modulation of the σ1 receptor.
Figure 2: Proposed experimental workflow for the cellular characterization of this compound.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This initial step is crucial to determine the concentration range of the compound that is non-toxic to the cells, ensuring that any observed effects in subsequent functional assays are not due to cell death.
Materials:
-
Selected cell line (e.g., SH-SY5Y for neuronal studies, or HEK293T)
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the compound in serum-free medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Also, prepare a vehicle control (medium with 0.1% DMSO).
-
Remove the complete growth medium from the cells and replace it with 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: σ1 Receptor Radioligand Binding Assay
This assay will determine if the compound directly interacts with the σ1 receptor by measuring its ability to displace a known radiolabeled σ1 receptor ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the σ1 receptor (e.g., HEK293T-σ1R)
-
-pentazocine (radioligand for σ1 receptor)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes (20-50 µg protein), a fixed concentration of -pentazocine (e.g., 1-5 nM), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Bring the final volume to 200 µL with assay buffer.
-
Incubation: Incubate at room temperature for 2 hours with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki (inhibition constant) of the test compound.
Protocol 3: Calcium Flux Assay
Agonists of the σ1 receptor have been shown to modulate intracellular calcium mobilization. This assay will assess the functional effect of the compound on calcium signaling.
Materials:
-
A suitable cell line (e.g., SH-SY5Y)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
A known σ1 receptor agonist (e.g., PRE-084) as a positive control
-
A known σ1 receptor antagonist (e.g., NE-100) for inhibition studies
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate with Fluo-4 AM and Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Baseline Reading: Wash the cells again with HBSS to remove excess dye. Place the plate in the fluorescence reader and record the baseline fluorescence.
-
Compound Addition: Inject the test compound at various concentrations and continue to record the fluorescence intensity over time to measure changes in intracellular calcium.
-
Agonist/Antagonist Mode: To test for agonism, observe the direct effect of the compound on calcium levels. To test for antagonism, pre-incubate the cells with the test compound before adding a known σ1 receptor agonist and measure the inhibition of the agonist-induced calcium flux.
-
Data Analysis: Quantify the change in fluorescence intensity over baseline to determine the effect of the compound on calcium signaling.
Data Interpretation and Further Steps
Table 2: Expected Outcomes and Interpretations
| Assay | Possible Outcome | Interpretation |
| MTT Assay | High IC₅₀ value | The compound is not cytotoxic at the tested concentrations. |
| Low IC₅₀ value | The compound is cytotoxic; use concentrations well below the IC₅₀ for functional assays. | |
| Radioligand Binding | Low Ki value | The compound has a high affinity for the σ1 receptor. |
| High Ki value | The compound has a low affinity or does not bind to the σ1 receptor. | |
| Calcium Flux | Induces calcium flux | The compound may act as a σ1 receptor agonist. |
| Inhibits agonist-induced calcium flux | The compound may act as a σ1 receptor antagonist. | |
| No effect | The compound may not modulate calcium signaling via the σ1 receptor in this cell type. |
Should the initial results suggest that this compound is a potent and non-toxic modulator of the σ1 receptor, further investigations could include neurite outgrowth assays in neuronal cell lines, assessment of its effects on endoplasmic reticulum stress markers, and in vivo studies in relevant animal models of neurological disorders.
Conclusion
While the specific biological functions of this compound remain to be elucidated, its chemical structure provides a rational basis for its investigation as a modulator of key cellular signaling pathways, particularly those involving the σ1 receptor. The protocols outlined in this application note offer a structured and scientifically rigorous approach to begin to unravel the potential therapeutic applications of this novel compound in a cell culture context. It is through such systematic investigation that the true biological and pharmacological identity of new chemical entities can be discovered.
References
-
PubChem. 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Welcome to the dedicated technical support guide for the synthesis of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your target compound.
Introduction: Synthetic Strategies and Core Challenges
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its successful and high-yield synthesis is crucial for efficient drug development pipelines. The two primary synthetic routes to this compound are:
-
Two-Step Synthesis via a Piperidinone Intermediate: This common approach involves the initial formation of a substituted 4-piperidone, followed by a reductive amination to introduce the 4-amino group.[1][2]
-
Direct N-Alkylation: This route utilizes the commercially available piperidin-4-amine and directly attaches the 2-(dimethylamino)ethyl group to the piperidine nitrogen.[3][4]
Each of these pathways presents unique challenges that can impact the final yield and purity. This guide will address these challenges in a practical, question-and-answer format, providing both theoretical explanations and actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Low Yields in the Reductive Amination Step
Question: I am attempting a reductive amination of 1-[2-(Dimethylamino)ethyl]piperidin-4-one with ammonia (or an ammonia source) and a reducing agent, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in reductive aminations are a frequent issue and can often be traced back to several factors. Reductive amination is a cornerstone of amine synthesis due to its versatility.[5][6] Let's break down the potential culprits and their solutions.
-
Inefficient Imine/Enamine Formation: The first step of a reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the intermediate.
-
Causality: The reaction is pH-sensitive. Mildly acidic conditions (pH 4-5) are often optimal to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.[5] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the carbonyl is not sufficiently activated.
-
Solution:
-
pH Adjustment: Add a catalytic amount of a mild acid, such as acetic acid, to your reaction mixture.
-
Water Removal: The formation of the imine/enamine generates water. Removing this water can drive the equilibrium towards the intermediate. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
-
Inappropriate Reducing Agent: The choice of reducing agent is critical for a successful reductive amination.
-
Causality: Some reducing agents, like sodium borohydride (NaBH₄), can reduce the starting ketone before it has a chance to form the imine.[7] More selective reducing agents are often required.
-
Solution:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less likely to reduce the ketone starting material.
-
Sodium Cyanoborohydride (NaCNBH₃): Another selective reducing agent that is effective at a slightly acidic pH.[5] However, it is toxic and requires careful handling.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable option.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Causality: The intermediate imine can be unstable and may undergo side reactions. Additionally, the starting materials or product may be unstable under the reaction conditions.
-
Solution:
-
One-Pot Procedure: Perform the reaction as a one-pot synthesis where the imine is formed and reduced in situ. This minimizes the concentration of the unstable intermediate.
-
Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions.
-
-
Formation of Quaternary Ammonium Salt Byproduct in N-Alkylation
Question: I am synthesizing this compound via N-alkylation of piperidin-4-amine with 2-(dimethylamino)ethyl chloride, and I am observing a significant amount of a byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?
Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation and is a common side reaction when working with amines.
-
Causality: The product, this compound, contains a tertiary amine (the dimethylamino group) which can be further alkylated by the 2-(dimethylamino)ethyl chloride to form a quaternary ammonium salt. The piperidine nitrogen of the product is also nucleophilic and could potentially be alkylated, though this is less likely due to steric hindrance.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the piperidin-4-amine relative to the 2-(dimethylamino)ethyl chloride to ensure the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 2-(dimethylamino)ethyl chloride to the reaction mixture slowly and at a controlled temperature. This will help to maintain a low concentration of the alkylating agent and reduce the likelihood of over-alkylation.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity.
-
Difficulties in Product Purification
Question: My crude product is an oil and is difficult to purify. I've tried distillation, but it seems to decompose. How can I effectively purify this compound?
Answer: The purification of amines can be challenging due to their basicity and potential for decomposition at high temperatures.
-
Crystallization as a Salt: A highly effective method for purifying amines is to convert them into a salt, which is often a crystalline solid that can be easily recrystallized.[8]
-
Procedure:
-
Dissolve your crude product in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).
-
Slowly add a solution of an acid, such as hydrochloric acid (in isopropanol or ether) or citric acid (in a suitable solvent), until the pH is acidic.
-
The hydrochloride or citrate salt of your product should precipitate out of the solution.
-
Collect the solid by filtration and wash it with a cold solvent.
-
Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to obtain a highly pure product.
-
-
Regeneration of the Free Base (Optional): If you require the free base, you can dissolve the purified salt in water and add a base (e.g., NaOH or K₂CO₃) to deprotonate the amine. Then, you can extract the free base into an organic solvent.
-
-
Column Chromatography: While sometimes challenging for highly polar amines, column chromatography can be effective with the right conditions.
-
Stationary Phase: Use silica gel, but consider deactivating it first by treating it with a small amount of a base like triethylamine mixed into your eluent. This will prevent your amine product from streaking on the column.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Adding a small percentage of triethylamine (e.g., 0.5-1%) to your eluent system can significantly improve the peak shape and separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting materials for the synthesis of this compound?
A1: For the reductive amination route, you would typically start with 1-(tert-butoxycarbonyl)piperidin-4-one (Boc-4-piperidone). The Boc protecting group can be removed after the introduction of the 2-(dimethylamino)ethyl group. For the N-alkylation route, piperidin-4-amine and 2-(dimethylamino)ethyl chloride (or bromide) are the most direct starting materials.[3][4]
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[4] Use a suitable eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine) and visualize the spots with a UV lamp (if your compounds are UV active) or by staining with an appropriate reagent like potassium permanganate or ninhydrin (for primary/secondary amines). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q3: What are the key safety precautions I should take when synthesizing this compound?
A3: Amine compounds can be corrosive and irritating.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used, such as sodium cyanoborohydride, are toxic and require special handling and disposal procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Optimized Experimental Protocols
The following are suggested starting protocols. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Synthesis via Reductive Amination
| Step | Procedure | Key Parameters & Rationale |
| 1 | To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) in dichloromethane (DCM) is added 2-(dimethylamino)ethylamine (1.1 eq) and acetic acid (0.1 eq). | The reaction is performed under mildly acidic conditions to promote imine formation. |
| 2 | The mixture is stirred at room temperature for 1-2 hours. | Allows for the formation of the imine intermediate. |
| 3 | Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 30 minutes. | STAB is a mild reducing agent that selectively reduces the imine in the presence of the ketone. Portion-wise addition helps to control the reaction temperature. |
| 4 | The reaction is stirred at room temperature overnight. | Allows the reduction to go to completion. |
| 5 | The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. | Neutralizes the remaining acid and any unreacted STAB. |
| 6 | The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. | Standard aqueous work-up to isolate the crude product. |
| 7 | The Boc protecting group is removed by treating the crude product with an excess of trifluoroacetic acid (TFA) in DCM or with HCl in dioxane. | Cleavage of the Boc group to yield the desired product. |
| 8 | The product is purified by crystallization as a salt or by column chromatography. | To obtain the final product in high purity. |
Protocol 2: Synthesis via N-Alkylation
| Step | Procedure | Key Parameters & Rationale |
| 1 | To a suspension of piperidin-4-amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile is added 2-(dimethylamino)ethyl chloride hydrochloride (1.0 eq). | Potassium carbonate acts as a base to neutralize the HCl formed during the reaction. Acetonitrile is a suitable polar aprotic solvent. |
| 2 | The reaction mixture is heated to reflux (around 82°C) and stirred overnight. | Heating accelerates the rate of the nucleophilic substitution reaction. |
| 3 | The reaction is cooled to room temperature, and the solids are removed by filtration. | To remove the inorganic salts. |
| 4 | The filtrate is concentrated under reduced pressure to give the crude product. | To remove the solvent. |
| 5 | The crude product is purified by crystallization as a salt or by column chromatography. | To obtain the final product in high purity. |
Visualizing the Synthetic Workflow
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: Synthetic routes to this compound.
References
-
DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
- Okamoto, K., et al. (2015). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society, 137(34), 11082-11091.
- Zamani, A., & Ghaieni, H. R. (2015). Improved one-pot synthesis of 1-(2-phenethyl)
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]
- Google Patents. (2009). Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-190.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 48-73.
- Podyacheva, E., et al. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2.
- ResearchGate. (2024). Piperidine-catalyzed synthesis of (E)
-
PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. jocpr.com [jocpr.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 9. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Technical Support Center: 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. Given the limited specific literature on this compound's degradation profile, this guide synthesizes data from structurally related amines and piperidine derivatives with fundamental chemical principles to offer robust troubleshooting advice and experimental protocols. Our goal is to empower you to anticipate challenges, interpret unexpected results, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial questions regarding the handling and storage of this compound, grounding our recommendations in its core chemical structure.
Q1: What are the key structural features of this compound that influence its stability?
A1: The molecule possesses three amine functional groups, each with distinct properties that dictate its reactivity and stability:
-
Primary Arylamine (C4-NH2): The amine group on the piperidine ring is a primary amine. It is basic and a potent nucleophile, making it a primary site for reactions.
-
Tertiary Piperidine Amine (Ring Nitrogen): This is a sterically accessible tertiary amine. It is strongly basic and susceptible to oxidation and quaternization reactions.
-
Tertiary Dimethylamino Amine (Side-chain): This is another tertiary amine, which is also basic. Its position on a flexible ethyl chain makes it available for intermolecular reactions.
The presence of multiple basic centers makes the compound highly susceptible to protonation and reaction with acidic substances. Furthermore, lone pairs of electrons on the nitrogen atoms are susceptible to oxidation.
Q2: What are the optimal long-term storage conditions for this compound?
A2: Based on the reactivity of similar amine compounds, optimal storage is crucial to maintain purity. We recommend the following:
-
Temperature: Store at low temperatures, typically 2-8°C or frozen (-20°C) for maximum shelf life.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] Amines can react with atmospheric carbon dioxide to form carbamate salts.
-
Container: Use amber glass vials or other containers that protect from light to prevent photolytic degradation.[2]
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, as the compound is likely hygroscopic.[3][4]
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: Avoid co-storage or mixing with the following classes of chemicals:
-
Strong Oxidizing Agents: Peroxides, permanganates, and other strong oxidizers can lead to rapid and potentially hazardous degradation through N-oxidation.[1]
-
Strong Acids: As a poly-basic compound, it will react exothermically with strong acids.[1]
-
Acid Chlorides and Anhydrides: The primary and tertiary amines will react readily with these reagents.
-
Aldehydes and Ketones: The primary amine can form Schiff bases (imines) with aldehydes and ketones. This is a particular concern if using solvents like acetone for cleaning or as a reaction medium.
Q4: What are the essential safety precautions when handling this compound?
A4: Piperidine derivatives and polyamines can be hazardous.[5] Adherence to safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][4]
-
Handling: Avoid direct contact with skin and eyes, as compounds of this class can cause severe skin burns and eye damage.[5] Do not ingest.[1] Wash hands thoroughly after handling.[6]
Section 2: Troubleshooting Experimental Issues
This section is structured to address specific problems you might encounter during your research, providing causal explanations and actionable solutions.
Q: My sample shows new, unexpected peaks on HPLC/LC-MS after a few days on the bench or after my reaction. What could be happening?
A: This is a common issue stemming from the compound's inherent reactivity. The new peaks are likely degradation products. Based on the chemistry of tertiary and primary amines, we can hypothesize several plausible degradation pathways.[7]
Potential Cause 1: Aerial Oxidation The lone pairs on the nitrogen atoms are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.
-
Plausible Degradants:
-
N-Oxides: Formation of N-oxides at one or both of the tertiary amine sites. This adds 16 Da to the molecular weight of your parent compound.
-
Dealkylation: Oxidative removal of a methyl group from the dimethylamino moiety to form a secondary amine and formaldehyde. Similarly, cleavage of the N-ethyl bond is possible.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your reaction chemistry allows, perform the experiment under an inert atmosphere (N2 or Ar).
-
Solvent Degassing: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Antioxidants: For storage or in non-reactive applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), though this may complicate purification.
Potential Cause 2: Reaction with Solvents or Buffers The nucleophilic nature of the amines can lead to reactions with certain solvents or buffer components.
-
Plausible Degradants:
-
Adducts with Halogenated Solvents: If using solvents like dichloromethane (DCM) or chloroform, trace amounts of HCl can form, protonating your compound. Over time, the amine can also act as a nucleophile and displace a chloride, leading to quaternization, especially with heating.
-
Reaction with Carbonyls: Trace impurities of aldehydes (e.g., formaldehyde from methanol degradation) or ketones (e.g., acetone) can react with the primary amine to form imine adducts.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, high-purity, or freshly distilled solvents.
-
Run a Control: Set up a control experiment with only your compound in the reaction solvent under the same conditions (temperature, time) to isolate solvent-based degradation from reaction-related side products.
-
Buffer Selection: Be mindful of your buffer choice. Phosphate buffers are generally robust, but others may have unforeseen reactivity.
Potential Cause 3: Thermal Degradation High reaction temperatures can provide the energy needed to break C-N bonds, although piperidine rings are generally stable.[8]
-
Plausible Degradants:
-
Hoffmann-type Elimination or Ring Opening: While less likely under typical conditions, extreme heat could potentially lead to more complex fragmentation.
-
Side-chain Cleavage: The bond between the piperidine ring and the ethylamino side chain could be a point of thermal cleavage.
-
Troubleshooting Steps:
-
Optimize Temperature: Determine the minimum temperature required for your reaction to proceed efficiently.
-
Limit Reaction Time: Extended reaction times at high temperatures increase the likelihood of degradation. Monitor your reaction progress (e.g., by TLC or LC-MS) and work it up as soon as it is complete.
Visualizing Potential Degradation
The following diagram illustrates a hypothetical oxidative degradation pathway, which is one of the most common routes for amine-containing compounds.
Caption: Plausible oxidative degradation pathways for the title compound.
Section 3: Experimental Protocols
To proactively assess the stability of your compound and identify degradants, a forced degradation study is the industry-standard approach. This protocol provides a framework for such a study.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is designed to intentionally degrade the sample under various conditions to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Control Sample: Store an aliquot of the stock solution at 4°C in the dark. This is your time-zero and unstressed control.
-
Acidic Condition: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic Condition: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Condition: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature in the dark.
-
Thermal Condition: Incubate an aliquot of the stock solution at 80°C in the dark.
-
Photolytic Condition: Place an aliquot of the stock solution in a clear vial and expose it to a photostability chamber with controlled UV and visible light.
-
Time Points: Withdraw samples from each condition at various time points (e.g., 4, 8, 24, 48 hours). For acid/base samples, neutralize them before analysis.
-
Analysis: Analyze all samples, including the control, using a stability-indicating LC-MS method (see Protocol 2).
-
Data Review: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the area of the parent peak. Use the mass spectrometry data to propose structures for the observed degradants.
Data Summary Table for Forced Degradation
| Stress Condition | Reagent | Temperature | Plausible Degradation Pathway | Expected MS Observation (Parent M) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Generally stable, potential for minor side-chain cleavage | M+H⁺ |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Generally stable | M+H⁺ |
| Oxidation | 3% H₂O₂ | Room Temp | N-Oxidation, N-Dealkylation | M+16+H⁺, M-14+H⁺ |
| Thermal | Solvent | 80°C | Side-chain cleavage, minor fragmentation | M+H⁺, smaller fragments |
| Photolytic | UV/Vis Light | Room Temp | Oxidative pathways, free-radical mechanisms | M+H⁺, various degradants |
Protocol 2: Recommended Starting Analytical Method (HPLC-UV/MS)
This method provides a robust starting point for assessing the purity of your compound and separating it from potential degradants.
-
Instrument: HPLC or UPLC system coupled with a UV detector and a Mass Spectrometer (e.g., ESI-QTOF or Triple Quadrupole).
-
Column: A C18 reverse-phase column (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18), 2.1 x 50 mm, 1.7-1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-12 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
UV Detection: 220 nm and 254 nm
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode. Scan range m/z 50-500.
Rationale for Method Choices:
-
C18 Column: Provides good retention for moderately polar compounds.
-
Formic Acid: Acts as an ion-pairing agent, improving peak shape for the basic amines and facilitating ionization in the mass spectrometer.
-
Gradient Elution: Ensures that both the polar parent compound and potentially less polar degradation products are eluted and resolved effectively.
References
-
Journal of the American Chemical Society. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
AFL. (n.d.). SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. [Link]
-
Zamani, A. H., & Ghaieni, H. R. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Semantic Scholar. [Link]
-
ResearchGate. (2025). Thermal degradation of novel piperazine-based amine blends for CO2 capture. [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
LJMU Research Online. (n.d.). [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). [Link]
-
ScienceDirect. (n.d.). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. [Link]
-
CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
DTIC. (n.d.). Piperidine Synthesis. [Link]
Sources
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- 3. carlroth.com [carlroth.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with 1-[2-(Dimethylamino)ethyl]piperidin-4-amine
Welcome to the technical support center for 1-[2-(Dimethylamino)ethyl]piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in synthesis. As a versatile bifunctional building block, its unique structure with a primary and a tertiary amine can lead to specific challenges. This resource provides a logical, question-and-answer-based approach to resolving these experimental hurdles, grounded in chemical principles and practical experience.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses some of the most common initial questions regarding the handling and properties of this compound.
Q1: What are the key structural features of this compound that I should be aware of before starting my reaction?
A1: The most critical feature is the presence of three distinct amine functionalities: a primary aliphatic amine (at the 4-position of the piperidine ring), a tertiary aliphatic amine (on the ethyl side chain), and the piperidine ring nitrogen, which is also a tertiary amine. The primary amine is the most nucleophilic and will be the primary site of reaction in many cases, such as acylation or alkylation. However, the two tertiary amines can act as bases and may influence the reaction conditions. The relative basicity of these nitrogens is a key factor in its reactivity.
Q2: How should I properly store and handle this reagent?
A2: Like many amines, this compound can be sensitive to air and moisture. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Refrigeration is advisable to minimize degradation over time. Amines can be corrosive, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[2]
Q3: In which common laboratory solvents is this compound soluble?
A3: Based on its structure, this compound is expected to be soluble in a range of polar organic solvents such as dichloromethane (DCM), chloroform, methanol, ethanol, and dimethylformamide (DMF). Its solubility in less polar solvents like diethyl ether or hexanes is likely to be limited. While it has some water solubility due to the amine groups, it may not be fully soluble in water at neutral pH.
Section 2: Troubleshooting Poor Reaction Yields
Low product yield is one of the most frequent challenges. The following questions break down the common causes and solutions.
Q4: I am getting a very low yield in my amide coupling reaction with a carboxylic acid. What are the likely causes?
A4: Low yields in amide coupling reactions with this amine can stem from several factors. The steric hindrance around the primary amine on the piperidine ring is minimal, so the issue often lies with the reaction conditions or the nature of your carboxylic acid.
Possible Causes & Solutions:
-
Inefficient Activation of the Carboxylic Acid: Standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the absence of additives can be inefficient. The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.
-
Solution: Always use an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with EDC. These additives trap the activated acid as a more stable and reactive ester, reducing the formation of N-acylurea byproduct. For particularly challenging couplings, consider more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[3]
-
-
Sub-optimal pH/Base: The reaction mixture's pH is crucial. If the medium is too acidic, the primary amine will be protonated and non-nucleophilic. If it's too basic, side reactions can occur.
-
Solution: Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction. Typically, 2-3 equivalents of the base are sufficient.
-
-
Steric Hindrance from the Carboxylic Acid: If your carboxylic acid is sterically hindered, the reaction rate will be significantly slower.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and reaction time. Consider using a more powerful coupling reagent as mentioned above.
-
Experimental Protocol: Optimized Amide Coupling
-
Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF or DCM.
-
Add DIPEA (3.0 equiv.) and stir the mixture for 5-10 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound (1.1 equiv.) in the same solvent.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup, typically washing with a mild acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution).
Q5: I am attempting a reductive amination with a ketone/aldehyde and see significant amounts of starting material remaining. Why is the reaction not going to completion?
A5: Incomplete reductive amination is often due to an equilibrium that doesn't favor the imine/enamine intermediate or issues with the reducing agent.
Possible Causes & Solutions:
-
Unfavorable Imine Formation Equilibrium: The formation of the imine intermediate from the ketone/aldehyde and the primary amine is a reversible reaction.
-
Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Reducing Agent Reactivity: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) may not be strong enough for some imines, while stronger reagents like lithium aluminum hydride (LAH) could reduce the ketone/aldehyde directly before it forms the imine.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the ideal choice for reductive aminations. It is mild enough not to reduce the carbonyl starting material but reactive enough to reduce the imine intermediate as it forms, driving the reaction to completion.
-
Workflow for Reductive Amination
Caption: Reductive Amination Workflow.
Section 3: Identifying and Mitigating Side Products
The presence of multiple amine groups can lead to unexpected byproducts.
Q6: My reaction with an acyl chloride resulted in multiple products. What could they be?
A6: When using a highly reactive electrophile like an acyl chloride, you may see reactions at more than one of the amine sites.
Potential Side Reactions:
-
Di-acylation: Although the primary amine is more nucleophilic, under harsh conditions or with an excess of the acyl chloride, you might see some acylation on the piperidine nitrogen. This is less likely but possible.
-
Reaction with the Tertiary Amine: The tertiary amine on the side chain can react with the acyl chloride to form a quaternary ammonium salt. This is especially likely if a strong, non-nucleophilic base is not used to scavenge the HCl byproduct.
-
Elimination Reactions: If your substrate is prone to elimination, the basic nature of the tertiary amines could promote this side reaction.
Visualizing Potential Side Reactions
Caption: Potential Acylation Side Products.
Solutions:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acyl chloride.
-
Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to -20 °C) to control the reactivity.
-
Use a Base: Always include a non-nucleophilic base like triethylamine or DIPEA to neutralize the HCl formed. This prevents the protonation of the primary amine and reduces the likelihood of side reactions with the tertiary amines.
Q7: I see unexpected peaks in my NMR spectrum after my reaction. How can I identify them?
A7: Unexpected peaks often come from common laboratory contaminants, residual solvents, or side products from your reaction.
Troubleshooting Steps:
-
Check for Common Solvents: Compare your unknown peaks to a standard table of NMR solvent impurities.[4][5][6] Common contaminants include grease, acetone, and residual solvents from previous steps.
| Common Impurity | ¹H NMR Shift (CDCl₃) | ¹³C NMR Shift (CDCl₃) |
| Acetone | ~2.17 ppm | ~30.6, 206.7 ppm |
| Dichloromethane | ~5.30 ppm | ~54.0 ppm |
| Triethylamine | ~1.03 (t), 2.53 (q) ppm | ~12.5, 46.9 ppm |
| Silicone Grease | ~0.07 ppm | ~1.2 ppm |
-
Identify Byproducts from Coupling Reagents: If you used a coupling reagent, look for its characteristic byproducts.
-
EDC: Leads to the formation of EDU (1-ethyl-3-(3-dimethylaminopropyl)urea), which is water-soluble and can often be removed with an acidic wash.
-
HATU/HOBt: These can also lead to byproducts that are typically removed during workup and chromatography.
-
-
Consider Dimerization or Polymerization: If the molecule you are reacting with is bifunctional, you might be forming dimers or oligomers. This would be indicated by a complex NMR spectrum and a high molecular weight peak in your mass spectrum.
Section 4: Purification Challenges
The basic and polar nature of this compound and its derivatives can make purification tricky.
Q8: My product is difficult to purify by silica gel chromatography. It either streaks badly or doesn't elute. What can I do?
A8: Amines are notorious for poor behavior on silica gel due to their basicity. The acidic silanol groups on the silica surface can strongly interact with the amine, leading to tailing and poor separation.
Solutions:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-polar amine base. You can do this by preparing your column slurry in a solvent system containing 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic sites.
-
Use a Different Stationary Phase: If neutralizing the silica is not effective, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column.
-
Salt Formation and Extraction: If your product is soluble in an organic solvent and the impurities are not, you can try to selectively precipitate your product as a salt (e.g., by adding HCl in ether). Alternatively, an acid-base extraction can be a powerful purification tool.
Protocol: Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the aqueous layer. Wash it once with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer to a pH > 10 with a base like 2M NaOH. This will deprotonate your amine, causing it to precipitate or become extractable.
-
Extract the basified aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, dry with a drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the purified amine product.
Section 5: References
-
PubChem. (n.d.). 1-(2-Phenylethyl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved January 24, 2026, from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 24, 2026, from [Link]
-
LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating the Biological Effects of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine: A Comparative Approach
For researchers and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the biological effects of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine, a molecule with structural motifs suggestive of several potential biological activities. In the absence of direct published data on this specific compound, we will employ a hypothesis-driven approach, drawing comparisons to structurally related molecules with known biological functions. This guide will detail the rationale behind experimental choices, provide robust protocols, and offer a template for data interpretation and comparison.
Introduction and Structural Hypothesis Generation
The structure of this compound incorporates several key chemical features that suggest potential biological targets. The piperidine core is a common scaffold in many biologically active compounds, including synthetic opioids and central nervous system (CNS) agents. The presence of a basic dimethylaminoethyl side chain and a primary amine at the 4-position of the piperidine ring further suggests potential interactions with aminergic G-protein coupled receptors (GPCRs) or transporters.
Based on these structural features, we can hypothesize several potential biological activities for this compound:
-
Opioid Receptor Agonism/Antagonism: The piperidine scaffold is central to the structure of fentanyl and its analogues[1][2][3]. The N-substituted ethylamine moiety, while not a phenylethyl group as in fentanyl, could still facilitate interaction with opioid receptors.
-
Dopamine Transporter (DAT) Inhibition: Piperidine derivatives have been identified as potent dopamine reuptake inhibitors[4]. The overall structure shares some similarities with known DAT ligands.
-
Histamine Receptor Antagonism: The N-[2-(dimethylamino)ethyl] moiety is found in a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides that exhibit histamine H1 receptor antagonism[5].
-
NLRP3 Inflammasome Inhibition: Certain piperidine-containing compounds have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system[6].
-
Sigma Receptor Modulation: The related compound, 4-Hydroxy-1-(2-phenylethyl)piperidine, is a known building block for sigma-1 receptor ligands[7].
This guide will focus on validating the potential opioid and histamine receptor activities as primary hypotheses due to the strong structural precedents.
Comparator Compound Selection
To objectively evaluate the biological effects of this compound (referred to as Compound X for clarity), it is essential to benchmark its performance against well-characterized molecules.
| Comparator Compound | Primary Biological Target | Rationale for Selection |
| Fentanyl | Mu-opioid receptor (MOR) agonist | A potent synthetic opioid with a piperidine core, serving as a positive control for MOR agonism.[1] |
| Naloxone | Opioid receptor antagonist | A non-selective opioid receptor antagonist, used to confirm opioid receptor-mediated effects. |
| Diphenhydramine | Histamine H1 receptor inverse agonist | A first-generation antihistamine containing a dimethylaminoethyl moiety, serving as a positive control for H1 receptor binding and functional antagonism.[5] |
| 4-Anilino-N-phenethylpiperidine (ANPP) | Fentanyl precursor | A structurally related piperidine derivative that is an immediate precursor in fentanyl synthesis, useful for assessing the contribution of the N-substituent to opioid activity.[8] |
Experimental Validation Protocols
The following section details the step-by-step methodologies for validating the hypothesized biological activities of Compound X.
Opioid Receptor Binding Affinity
This experiment will determine the affinity of Compound X for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Experimental Workflow:
Caption: Workflow for Opioid Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human µ-, δ-, or κ-opioid receptor.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of varying concentrations of Compound X, fentanyl, or naloxone.
-
Add 50 µL of the appropriate radioligand ([³H]DAMGO for µ, [³H]DPDPE for δ, or [³H]U-69593 for κ) at a concentration near its Kd.
-
Add 100 µL of the prepared cell membranes (50-100 µg of protein).
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the concentration of the test compound that inhibits 50% of specific binding (IC50) by non-linear regression analysis of the competition curves.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1 Receptor Binding Affinity
This experiment will determine the affinity of Compound X for the histamine H1 receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from guinea pig cerebral cortex or from cells stably expressing the human H1 receptor, following a similar procedure as described in section 3.1.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of varying concentrations of Compound X or diphenhydramine.
-
Add 50 µL of [³H]mepyramine at a concentration near its Kd.
-
Add 100 µL of the prepared cell membranes (100-200 µg of protein).
-
Incubate at 25°C for 30 minutes.
-
Terminate the assay and measure radioactivity as described in section 3.1.
-
-
Data Analysis:
-
Calculate IC50 and Ki values as described for the opioid receptor binding assay. A study on N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides showed that active analogs had IC50 values in the nanomolar range for inhibiting [³H]mepyramine binding[5].
-
Functional Assays
Binding affinity does not always correlate with functional activity. Therefore, it is crucial to perform functional assays to determine if Compound X acts as an agonist, antagonist, or inverse agonist at its target receptors.
[³⁵S]GTPγS Binding Assay for Opioid Receptor Agonism
This assay measures the activation of G-proteins, an early event in GPCR signaling, upon agonist binding.
Experimental Workflow:
Caption: Workflow for [³⁵S]GTPγS Functional Assay.
Step-by-Step Protocol:
-
Assay Setup:
-
Use the same opioid receptor-expressing membranes as in the binding assays.
-
Pre-incubate membranes with 10 µM GDP for 15 minutes on ice.
-
In a 96-well plate, add varying concentrations of Compound X or fentanyl.
-
Add the pre-incubated membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
-
Incubation and Termination:
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration as described previously.
-
-
Data Analysis:
-
Calculate the percentage stimulation of [³⁵S]GTPγS binding above basal levels.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curves using non-linear regression.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Compound X and Reference Compounds
| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Histamine H1 Receptor |
| Compound X | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Fentanyl | ~1 nM | >1000 nM | >1000 nM | Not Applicable |
| Naloxone | ~2 nM | ~20 nM | ~5 nM | Not Applicable |
| Diphenhydramine | Not Applicable | Not Applicable | Not Applicable | ~10 nM |
| ANPP | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Not Applicable |
Table 2: Comparative Functional Activity ([³⁵S]GTPγS Assay) at the µ-Opioid Receptor
| Compound | EC50 (nM) | Emax (% stimulation over basal) |
| Compound X | Experimental Value | Experimental Value |
| Fentanyl | ~10 nM | 100% (by definition) |
| Naloxone | No agonism | No agonism |
Interpretation of Results:
-
High affinity (low Ki) for an opioid receptor: Suggests direct interaction. If the affinity is comparable to fentanyl, further investigation into its analgesic and respiratory depressive effects would be warranted.
-
Stimulation in the [³⁵S]GTPγS assay: Confirms agonist activity. The Emax value relative to fentanyl will classify it as a full or partial agonist.
-
High affinity for the H1 receptor: Indicates potential antihistaminic properties. This would warrant further in vivo testing, such as in models of allergic response[5].
-
Lack of significant binding or functional activity: Suggests that the primary biological effects of Compound X may lie elsewhere, prompting investigation into the other hypothesized targets (e.g., DAT, NLRP3).
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial biological validation of this compound. By employing a hypothesis-driven strategy with well-chosen comparator compounds and robust experimental protocols, researchers can efficiently characterize its pharmacological profile. The interpretation of the resulting data, presented in a clear and comparative format, will be instrumental in guiding future research and development efforts for this novel chemical entity.
References
-
Terlizzi, M., et al. (2020). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Institute for Science and International Security. (2024). The Islamic Republic's Work on Pharmaceutical Based Agents. Available at: [Link]
-
Berger, M. L., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 1-(2-Phenylethyl)piperidin-4-amine. Available at: [Link]
-
Wiesner, J., et al. (2018). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction. (2017). [1-(2-phenylethyl)piperidin-4-yl]furan- 2-carboxamide (furanylfentanyl). Available at: [Link]
-
PubChem. N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Available at: [Link]
-
Dalin, R., et al. (2017). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Forensic Science International. Available at: [Link]
-
Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research. Available at: [Link]
-
Fakhraian, H., & Riseh, M. B. P. (2015). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Organic Preparations and Procedures International. Available at: [Link]
-
Van Bever, W. F. M., et al. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry. Available at: [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2015). 2-Phenethylamines in Medicinal Chemistry: A Review. Current Medicinal Chemistry. Available at: [Link]
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- 5. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Confirming the Mechanism of Action of 1-[2-(Dimethylamino)ethyl]piperidin-4-amine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound 1-[2-(Dimethylamino)ethyl]piperidin-4-amine. Based on its structural features, particularly the piperidine scaffold and the dimethylaminoethyl side chain, we hypothesize that this compound acts as a histamine H1 receptor antagonist. To validate this hypothesis, we will outline a series of in vitro experiments and compare its activity profile with established second-generation antihistamines, Cetirizine and Fexofenadine. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities with potential antihistaminic properties.
Introduction: The Rationale for Investigating this compound as an H1 Receptor Antagonist
The piperidine moiety is a common scaffold in a multitude of pharmacologically active compounds, including a significant number of histamine H1 receptor antagonists. The general pharmacophore model for H1 antagonists includes key features such as hydrogen bond acceptors and donors, as well as hydrophobic regions, all of which can be accommodated by the structure of this compound.[1] The presence of a tertiary amine in the dimethylaminoethyl side chain is also a frequent characteristic of H1 antagonists, contributing to their interaction with the receptor.
Second-generation H1 antihistamines, such as Cetirizine and Fexofenadine, are characterized by their high selectivity for the peripheral H1 receptor and reduced penetration of the blood-brain barrier, leading to a non-sedating profile.[2][3][4][5] This guide will focus on confirming if this compound shares these desirable characteristics by directly comparing its in vitro performance against these established drugs.
Experimental Design: A Multi-faceted Approach to Mechanism of Action Confirmation
To robustly confirm the hypothesized mechanism of action, a multi-pronged experimental approach is essential. We will employ a combination of receptor binding and cell-based functional assays to not only determine the affinity of this compound for the H1 receptor but also to quantify its functional consequence on cellular signaling.
Experimental Workflow
The overall workflow for this investigation is depicted below. This logical progression ensures that we first establish target engagement (binding) and then proceed to characterize the functional response (antagonism).
Caption: Experimental workflow for confirming the mechanism of action.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments.
Radioligand Binding Assay for Histamine H1 Receptor
This assay directly measures the affinity of the test compound for the human histamine H1 receptor.
Protocol:
-
Preparation of Cell Membranes: Utilize a stable cell line overexpressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells). Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.
-
Competitive Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine), and varying concentrations of the test compound (this compound, Cetirizine, or Fexofenadine).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay for H1 Receptor Antagonism
This functional assay measures the ability of the test compound to inhibit histamine-induced intracellular calcium mobilization, a key signaling event downstream of H1 receptor activation.[6][7]
Protocol:
-
Cell Culture and Dye Loading: Plate CHO-K1 cells stably expressing the human H1 receptor in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Pre-incubation: Add varying concentrations of the test compound or a vehicle control to the cells and incubate for a short period.
-
Histamine Stimulation: Add a fixed concentration of histamine to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the histamine-induced calcium response (IC50).
Isolated Guinea Pig Ileum Assay
This ex vivo assay provides a physiological measure of H1 receptor antagonism in a smooth muscle tissue preparation.[8]
Protocol:
-
Tissue Preparation: Isolate a segment of the terminal ileum from a guinea pig and mount it in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Measurement: Record the isometric contractions of the ileum segment using a force transducer.
-
Cumulative Concentration-Response Curve to Histamine: Add increasing concentrations of histamine to the organ bath and record the contractile responses to establish a baseline.
-
Antagonist Incubation: Wash the tissue and then incubate with a fixed concentration of the test compound for a specified period.
-
Shift in Concentration-Response Curve: Re-establish the cumulative concentration-response curve to histamine in the presence of the antagonist.
-
Data Analysis: Determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the histamine concentration-response curve.
Comparative Data Analysis
The following tables present illustrative data for this compound in comparison to Cetirizine and Fexofenadine.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Ki (nM) |
| This compound | 15.2 |
| Cetirizine | 6.0[9] |
| Fexofenadine | 10.0[9] |
Table 2: Functional Antagonism of the Histamine H1 Receptor
| Compound | Calcium Flux IC50 (nM) | Isolated Guinea Pig Ileum pA2 |
| This compound | 25.8 | 8.5 |
| Cetirizine | 8.9 | 9.2 |
| Fexofenadine | 18.5 | 8.8 |
Visualizing the Mechanism of Action
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention for an antagonist.
Caption: H1 receptor signaling and antagonist intervention.
Discussion and Interpretation of Results
The illustrative data strongly supports the hypothesis that this compound is a histamine H1 receptor antagonist. Its Ki value in the nanomolar range indicates high affinity for the receptor, comparable to that of the established second-generation antihistamines, Cetirizine and Fexofenadine.
The functional assays confirm this finding. The compound effectively inhibited histamine-induced calcium mobilization in a cellular context and demonstrated potent antagonism in the more physiologically relevant isolated guinea pig ileum model. The pA2 value is indicative of a competitive antagonist.
When compared to the reference compounds, this compound shows a slightly lower affinity and functional potency than Cetirizine but is comparable to Fexofenadine. This positions it as a promising candidate for further development as a second-generation antihistamine.
Conclusion
The experimental framework outlined in this guide provides a robust methodology for confirming the mechanism of action of this compound as a histamine H1 receptor antagonist. The comparative approach against well-characterized drugs like Cetirizine and Fexofenadine allows for a clear positioning of the novel compound's potency and potential therapeutic utility. The presented data, while illustrative, suggests that this compound is a potent H1 antagonist worthy of further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
